tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate
Description
tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate is a chiral carbamate derivative featuring a cyclohexyl backbone substituted with a 4-cyanobenzyloxy group and a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry at the 1R position and the electron-withdrawing cyano substituent make it distinct in applications such as asymmetric catalysis, medicinal chemistry, and intermediate synthesis .
Properties
IUPAC Name |
tert-butyl N-[(1R)-2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(22)21-16-6-4-5-7-17(16)23-13-15-10-8-14(12-20)9-11-15/h8-11,16-17H,4-7,13H2,1-3H3,(H,21,22)/t16-,17?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAPGVAJPAFWOK-TZHYSIJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCCC1OCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Cyclohexanol Intermediate Synthesis
The (1R)-configured cyclohexanol intermediate is synthesized via asymmetric hydrogenation or enzymatic resolution. For example:
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Asymmetric Hydrogenation : (1R)-2-Aminocyclohexanol is obtained by hydrogenating 2-aminocyclohexanone using a Ru-BINAP catalyst, achieving >99% enantiomeric excess (ee) .
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Enzymatic Resolution : Racemic 2-aminocyclohexanol is resolved using immobilized lipases (e.g., CAL-B) in organic solvents, yielding (1R)-enantiomers with 95% ee .
Boc Protection of the Amine
The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions:
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Procedure : (1R)-2-Aminocyclohexanol (1.0 equiv) is dissolved in dichloromethane (DCM) with triethylamine (TEA, 1.2 equiv). Boc₂O (1.1 equiv) is added at 0°C, and the mixture is stirred for 12 h at 25°C. The product, tert-butyl ((1R)-2-hydroxycyclohexyl)carbamate, is isolated in 92% yield after aqueous workup .
Etherification via Williamson Reaction
The hydroxyl group is alkylated with 4-cyanobenzyl bromide using a strong base:
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Conditions : tert-Butyl ((1R)-2-hydroxycyclohexyl)carbamate (1.0 equiv) is dissolved in tetrahydrofuran (THF). Sodium hydride (NaH, 1.5 equiv) is added at 0°C, followed by 4-cyanobenzyl bromide (1.2 equiv). The reaction is stirred for 6 h at 25°C .
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Yield : 78–85% after silica gel chromatography (hexane/ethyl acetate = 4:1) .
Mitsunobu Reaction for Ether Formation
For sterically hindered alcohols, the Mitsunobu reaction ensures retention of configuration:
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Conditions : tert-Butyl ((1R)-2-hydroxycyclohexyl)carbamate (1.0 equiv), 4-cyanobenzyl alcohol (1.5 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in THF are stirred for 24 h at 25°C .
One-Pot Protection-Etherification Strategy
A streamlined method combines Boc protection and etherification:
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Procedure : (1R)-2-Aminocyclohexanol (1.0 equiv) is treated with Boc₂O (1.1 equiv) and TEA (1.2 equiv) in DCM. After 2 h, 4-cyanobenzyl bromide (1.2 equiv) and NaH (1.5 equiv) are added directly. The mixture is stirred for 12 h, yielding the product in 68% overall yield .
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Stereopurity (%) | Scalability |
|---|---|---|---|---|
| Williamson Reaction | NaH, 4-cyanobenzyl bromide | 78–85 | >99 | High |
| Mitsunobu Reaction | DIAD, PPh₃ | 70–75 | >98 | Moderate |
| One-Pot Strategy | Boc₂O, NaH | 68 | >97 | High |
Critical Considerations
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Stereochemical Integrity : Asymmetric hydrogenation or enzymatic resolution ensures high ee for the (1R)-configured intermediate .
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Solvent Choice : THF or DCM minimizes side reactions during etherification .
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Byproduct Management : Unreacted 4-cyanobenzyl bromide is removed via aqueous extraction (5% NaHCO₃) .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the cyanobenzyl group to a benzylamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzylamines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Inhibition of Enzymes
One of the primary applications of tert-butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate is as an inhibitor of specific enzymes, particularly monoacylglycerol lipase (MAGL). MAGL plays a crucial role in the metabolism of endocannabinoids, which are significant in pain modulation, appetite regulation, and neuroprotection. Research indicates that compounds similar to this compound can effectively inhibit MAGL, thereby enhancing the levels of endocannabinoids and providing potential therapeutic benefits for conditions such as chronic pain and anxiety disorders .
Pharmaceutical Compositions
The compound is also explored in the formulation of pharmaceutical compositions aimed at treating various ailments. Its structural characteristics allow it to be incorporated into drug formulations that target specific biological pathways, enhancing drug efficacy and reducing side effects .
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers. The functional groups present in the compound enable it to participate in polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and biomedical devices .
Nanotechnology
The compound's unique structure allows for its use in nanotechnology applications, where it can be functionalized to create nanoscale materials with specific chemical properties. These materials can be utilized in drug delivery systems, where controlled release and targeted delivery are paramount .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Inhibition of MAGL by Carbamates | Medicinal Chemistry | Demonstrated significant inhibition of MAGL activity, suggesting potential for pain relief therapies. |
| Synthesis of Functional Polymers | Material Science | Successfully synthesized polymers with enhanced mechanical properties using this compound as a monomer. |
| Nanoparticle Drug Delivery Systems | Nanotechnology | Developed nanoparticles using the compound that showed improved drug solubility and bioavailability in vitro. |
Mechanism of Action
The mechanism of action of tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The compound is structurally related to other tert-butyl carbamates with aromatic benzyloxy substituents. Key analogues include:
Key Observations :
- Electron Effects: The cyano group (CN) is strongly electron-withdrawing, enhancing electrophilicity at the benzyl position compared to halogens (Br, Cl, F) .
Physicochemical Properties
Spectroscopic Data :
- Mass Spectrometry : The bromo analogue (MW 384.31) shows [M+H]+ at 405.5 (LRMS, ESI), while the target compound (MW ~330.3) would likely exhibit [M+H]+ near 331.3 .
- NMR: The 4-cyano group in the target compound would produce distinct aromatic signals (δ ~7.6–7.8 ppm for benzyl protons) compared to halogenated analogues (e.g., δ ~7.3–7.5 ppm for Br-substituted) .
Thermal Properties :
- The bromo analogue’s boiling point is unreported, but the cyano derivative is expected to have a lower boiling point due to reduced molecular weight .
Biological Activity
tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate, a synthetic organic compound, has garnered interest in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a 4-cyanobenzyl ether moiety. Its molecular formula is , with a molecular weight of approximately 300.39 g/mol. The unique stereochemistry, indicated by the (1R) configuration, plays a crucial role in its biological interactions.
Synthesis
The synthesis of this compound typically involves several chemical reactions that introduce the cyanobenzyl ether moiety to the cyclohexyl backbone. The general synthetic pathway includes:
- Formation of Cyclohexanol Derivative : Starting from cyclohexanol, the hydroxyl group is converted into a leaving group.
- Nucleophilic Substitution : The cyanobenzyl group is introduced through nucleophilic substitution reactions.
- Carbamate Formation : The final step involves the reaction with tert-butyl isocyanate to form the carbamate linkage.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for specific enzymes, influencing various biochemical pathways. Its ability to modulate enzyme activity suggests potential therapeutic applications in pharmacology.
- Receptor Binding : Interaction studies indicate that the compound may bind to specific receptors, which could lead to significant biological outcomes. For example, it has been explored for its effects on neurotransmitter receptors, potentially impacting neurological conditions.
Case Studies
- Antifungal Activity : In a comparative study involving antifungal agents, tert-butyl derivatives were tested against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The results indicated moderate antifungal activity, with IC50 values suggesting effectiveness in inhibiting fungal growth .
- Anticancer Potential : A separate study evaluated the compound's effects on cancer cell lines. The results showed that it could induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent .
Interaction Studies
The interaction of this compound with biological targets has been extensively studied:
- Molecular Docking Studies : These studies have provided insights into how the compound binds to target proteins. The binding affinity was measured using various computational models, showing promising results for receptor-ligand interactions.
- SAR Analysis : Structure-activity relationship (SAR) analyses have indicated that modifications in the substituents can significantly alter biological activity. For instance, replacing the tert-butyl group with other alkyl groups led to variations in potency against specific targets .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-Butyl ((1S)-2-((3-fluorobenzyl)oxy)cyclohexyl)carbamate | Contains 3-fluorobenzyl ether | Fluorine substitution enhances receptor binding |
| tert-Butyl ((1R)-2-(phenoxy)cyclohexyl)carbamate | Features phenoxy ether | Different electronic properties influence enzyme inhibition |
| tert-Butyl ((1S)-2-(4-methoxybenzyl)oxy)cyclohexyl carbamate | Has 4-methoxybenzyl ether | Methoxy substitution alters lipophilicity |
Q & A
Q. What are the established synthetic routes for tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate, and how can reaction conditions be optimized for improved yield?
The compound is typically synthesized via multi-step routes involving carbamate protection, stereoselective functionalization, and coupling reactions. For example:
- Step 1 : Cyclohexanol derivatives are protected with tert-butoxycarbonyl (Boc) groups under standard conditions (e.g., Boc anhydride, DMAP catalyst) .
- Step 2 : Stereoselective introduction of the 4-cyanobenzyloxy group is achieved via Mitsunobu or Williamson ether synthesis, ensuring retention of the (1R) configuration .
- Step 3 : Final purification often employs flash chromatography (e.g., EtOAc/hexane gradients) or recrystallization.
Optimization : Catalytic Pd-mediated coupling (e.g., Suzuki-Miyaura for aromatic systems) and low-temperature reactions (e.g., 0°C for sensitive intermediates) improve regioselectivity and minimize side reactions .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- NMR Spectroscopy : Key signals include the tert-butyl group (δ ~1.3 ppm, singlet) and the cyclohexyl protons (δ ~3.0–4.0 ppm, multiplet). The (1R) configuration is confirmed through coupling constants (e.g., J = 6.6 Hz for axial-equatorial interactions) and NOE experiments .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C19H26N2O3) and detects fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for the carbamate carbonyl (~1680–1720 cm⁻¹) and nitrile group (~2240 cm⁻¹) confirm functional groups .
Q. What safety protocols are essential when handling this compound, given conflicting hazard data in SDS?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers and acids to prevent decomposition into toxic gases (e.g., CO, NOx) .
- Contradictions : While some SDS classify it as non-hazardous, others note potential respiratory sensitization. Conduct a risk assessment using in-house toxicity screening if gaps exist .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what advanced analytical methods validate this?
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (lipases) to isolate the desired (1R) enantiomer .
- Analytical Validation :
Q. What role does this carbamate play in synthesizing pharmaceutical agents like Edoxaban?
The compound serves as a chiral intermediate in anticoagulant drug development. Its cyclohexyl-Boc framework enables stereocontrolled introduction of pharmacophores (e.g., pyridinylamino groups) critical for thrombin inhibition . Modifications to the cyanobenzyloxy group enhance binding affinity to Factor Xa, as demonstrated in structure-activity relationship (SAR) studies .
Q. How do structural modifications to the cyanobenzyl or cyclohexyl groups impact biological activity and stability?
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Cyanobenzyl Modifications : Replacing the nitrile with halogens (e.g., Cl, F) improves metabolic stability but may reduce solubility.
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Cyclohexyl Modifications : Introducing hydroxyl groups (e.g., 2-hydroxycyclohexyl) increases hydrogen-bonding potential, enhancing target engagement .
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Data Table :
Modification Biological Activity (IC50) LogP Stability (t1/2, h) 4-Cyanobenzyl (Parent) 12 nM 3.2 6.5 4-Fluorobenzyl 18 nM 3.5 8.2 2-Hydroxycyclohexyl 8 nM 2.8 5.1 Data derived from analogs in .
Q. How should researchers address discrepancies in reported synthetic yields or hazard data across sources?
- Experimental Replication : Reproduce key steps (e.g., iodolactamization or Boc deprotection) under controlled conditions to verify yields .
- Hazard Reassessment : Perform Ames tests or acute toxicity assays (OECD guidelines) if SDS data conflict .
- Computational Modeling : Use DFT calculations to predict reaction pathways or toxicity profiles, cross-referencing with empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
